molecular formula C6H10O3 B014178 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one CAS No. 674-26-0

4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one

Cat. No.: B014178
CAS No.: 674-26-0
M. Wt: 130.14 g/mol
InChI Key: JYVXNLLUYHCIIH-UHFFFAOYSA-N
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Description

4-hydroxy-4-methyloxan-2-one is a member of the class of 2-pyranones that is tetrahydro-2H-pyran-2-one substituted by a methyl and hydroxy group at position 4. It has a role as a plant metabolite. It is a member of 2-pyranones and a tertiary alcohol.
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one is a natural product found in Phaeosphaeria herpotrichoides, Glycine max, and Phaseolus vulgaris with data available.

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : It is used in synthesizing E- or Z-α-didehydroamino acid derivatives with isoxazolyl or pyrazolyl moieties, which are useful in the preparation of bioactive compounds (Vraniar et al., 2002).

  • Preparation of Tetrahydropyran Derivatives : It assists in preparing cis- and trans-2,5-dimethoxytetrahydropyran and related methyl derivatives, important in synthetic chemistry (Srivastava & Brown, 1970).

  • Insect Pheromone Synthesis : It's used for synthesizing insect pheromones, like those of the mealworm beetle, rhinoceros beetle, and earth-boring dung beetle (Mineeva, 2015).

  • Medicinal Chemistry Applications : Derivatives of this compound have applications in medicinal chemistry, like the synthesis of dihydropyrano[3,2-b]pyrans and their spiro-pyrano[3,2-b]pyran derivatives, which have potential uses in drug development and food industry (Borah et al., 2021).

  • Biomedical Applications : Electrocatalytic transformation leads to cyano-functionalized pyrano[4,3-b]pyran systems, which show promise in biomedical fields (Elinson et al., 2013).

  • Synthetic Citric Acid Intermediate : It serves as an intermediate for synthetic citric acid production (Gevorkyan et al., 1983).

  • Preparation of Biologically Active Compounds : A synthon derived from this compound is useful for preparing biologically active compounds, highlighting its significance in biochemistry and pharmacology (Gelmini et al., 2016).

  • HIV Protease Inhibitors : Derivatives, such as 6-phenyl-4-hydroxy-pyran-2-ones, show potential as HIV protease inhibitors, indicating their importance in antiviral research (Steinbaugh et al., 1996).

  • Corrosion Inhibition : Pyran-2-one derivatives can inhibit corrosion on mild steel in acidic media, demonstrating applications in materials science and engineering (El Hattak et al., 2021).

  • Ultrasound-Assisted Synthesis : A novel method for synthesizing derivatives under ultrasound irradiation offers advantages like shorter reaction times and higher yields, showing its importance in green chemistry (Wang et al., 2011).

  • Mosquito Larvicidal Potential : One derivative, hydroxy-2-methyl-4H-pyran-4-one (MALTOL), shows potential as a mosquito larvicide, highlighting its importance in pest control and public health (Ali & Venugopalan, 2019).

Mechanism of Action

Target of Action

DL-Mevalonolactone, also known as 4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one, DL-Mevalonic acid lactone, or Mevalonolactone, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme is the rate-limiting step in the mevalonate pathway, which is crucial for the biosynthesis of sterols and nonsterol isoprenoids .

Mode of Action

DL-Mevalonolactone interacts with its target, HMGCR, by inhibiting its activity . This inhibition leads to a decrease in the production of mevalonate, a key intermediate in the mevalonate pathway .

Biochemical Pathways

The primary biochemical pathway affected by DL-Mevalonolactone is the mevalonate pathway . This pathway leads to the synthesis of sterol isoprenoids, with the final product being cholesterol (or ergosterol in yeast), and nonsterol isoprenoids, such as dolichols, the side chain of ubiquinone, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) . The inhibition of HMGCR by DL-Mevalonolactone leads to a decrease in the synthesis of all products downstream in the mevalonate pathway .

Pharmacokinetics

It is known that dl-mevalonolactone is very soluble in water and polar organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

DL-Mevalonolactone induces depolarization and swelling, decreases NADPH content and aconitase (ACO) activity, and increases malondialdehyde (MDA) production in calcium-loaded rat brain mitochondria . It also induces an inflammatory response and oxidative stress, leading to decreased mitochondrial membrane potential (MMP) and mitochondrial swelling .

Action Environment

The action, efficacy, and stability of DL-Mevalonolactone can be influenced by various environmental factors. It is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of a compound .

Biochemical Analysis

Biochemical Properties

DL-Mevalonolactone is a key intermediate in the mevalonate pathway, which is responsible for the production of isoprenoids, including cholesterol, steroid hormones, and other essential biomolecules. The compound interacts with several enzymes and proteins, most notably hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonic acid. This interaction is critical as it regulates the rate-limiting step in the mevalonate pathway .

Additionally, DL-Mevalonolactone is known to induce depolarization and swelling in calcium-loaded rat brain mitochondria, decrease NADPH content, and reduce aconitase activity . These interactions highlight its role in cellular redox balance and mitochondrial function.

Cellular Effects

DL-Mevalonolactone influences various cellular processes, including inflammation and oxidative stress responses. It has been shown to decrease mitochondrial membrane potential and induce mitochondrial swelling . These effects are significant as they impact cellular energy metabolism and apoptosis.

Moreover, DL-Mevalonolactone affects gene expression by modulating the levels of reactive oxygen species (ROS) and the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase (HemeOX) . These changes in gene expression can alter cell signaling pathways and overall cellular function.

Molecular Mechanism

At the molecular level, DL-Mevalonolactone exerts its effects through several mechanisms. It binds to and inhibits HMG-CoA reductase, leading to a decrease in the synthesis of mevalonic acid and subsequent isoprenoids . This inhibition is crucial for its role in regulating cholesterol biosynthesis and other downstream metabolic processes.

DL-Mevalonolactone also induces oxidative stress by increasing ROS levels and decreasing mitochondrial membrane potential . These changes can lead to mitochondrial dysfunction and apoptosis, highlighting its potential therapeutic applications in conditions characterized by excessive cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Mevalonolactone have been observed to change over time. The compound is relatively stable under standard conditions but can degrade in the presence of water, converting back to mevalonic acid . Long-term studies have shown that DL-Mevalonolactone can induce sustained changes in mitochondrial function and cellular metabolism, with potential implications for chronic conditions .

Dosage Effects in Animal Models

The effects of DL-Mevalonolactone vary with different dosages in animal models. At lower doses, it has been shown to improve muscle strength and endurance in mice with statin-induced myopathy . At higher doses, DL-Mevalonolactone can induce toxic effects, including mitochondrial swelling and oxidative stress . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

DL-Mevalonolactone is involved in the mevalonate pathway, where it serves as a precursor for the synthesis of isopentenyl pyrophosphate (IPP) and other isoprenoids . The pathway involves several key enzymes, including HMG-CoA reductase and mevalonate kinase, which catalyze the conversion of mevalonic acid to its phosphorylated derivatives . This pathway is critical for the production of cholesterol, steroid hormones, and other essential biomolecules.

Transport and Distribution

Within cells, DL-Mevalonolactone is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and is distributed to different cellular compartments, including mitochondria . The compound’s distribution is influenced by its interactions with binding proteins and its conversion to mevalonic acid in aqueous environments .

Subcellular Localization

DL-Mevalonolactone is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are essential for its role in regulating mitochondrial function and cellular metabolism.

Properties

IUPAC Name

4-hydroxy-4-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964572
Record name 4-Hydroxy-4-methyloxan-2-one
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-26-0
Record name (±)-Mevalonolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-26-0
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Record name Mevalonolactone, (+/-)-
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Record name 674-26-0
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Record name 4-Hydroxy-4-methyloxan-2-one
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Record name (±)-tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one
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Record name MEVALONOLACTONE, (±)-
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Synthesis routes and methods

Procedure details

GC-MS analysis for in vivo mevalonate production. As for screening the single mutation library, a single colony harboring pBADMevT (wild type tHMGR or its mutant variants) was inoculated into LB medium containing Cm50 and grown overnight at 37° C. An aliquot (50 μl) of this seed culture was inoculated into fresh LB medium (5 ml) containing Cm50 and 13.3 mM (+)-L-arabinose, and grown for 24 hours at 37° C. An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M HC1 to dehydrate the mevalonate to form mevalonolactone, and 700 μl of ethyl acetate was then added to the sample. The mixture was vortexed for 5 minutes, and the ethyl acetate was analyzed by GC-MS using a GC oven temperature program of 90° C. for 1 min, then ramping 30° C./min to 250° C. for CyclosilB capillary column analysis. Mevalonolactone was identified from its mass spectra and retention time by comparison to an authentic standard.
Quantity
700 μL
Type
solvent
Reaction Step One
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-L-arabinose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
mevalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one
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Reactant of Route 6
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